molecular formula C7H11Cl3N2O B1381109 3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride CAS No. 1803583-87-0

3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride

Cat. No. B1381109
M. Wt: 245.5 g/mol
InChI Key: AANGACWPCXIVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride” is a compound with a similar structure . It’s used in various scientific research and laboratory experiments.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of two starting materials, followed by a series of chemical transformations. For example, “2-(2-aminoethoxy) ethanol” was synthesized by reacting glycine and formaldehyde .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps . For instance, the synthesis of “2-(2-aminoethoxy) ethanol” involves several reactions, including the reaction of 2-aminoacetaldehyde dihydrochloride with sodium cyanoborohydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, “3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride” has been described in the literature, but specific properties were not provided .

Scientific Research Applications

    Synthesis of Homovanillic Amide Derivatives and Their Analgesic Activity

    • Field : Pharmacology
    • Application : This research involves the synthesis of homovanillic amide derivatives, which have been found to exhibit analgesic activity .
    • Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
    • Results : The synthesized homovanillic amide derivatives were found to have analgesic activity, although the exact quantitative data or statistical analyses are not provided .

    Use as a Building Block in Organic Chemistry

    • Field : Organic Chemistry
    • Application : 2-(2-Aminoethoxy)ethylamine, a compound with a similar structure, is used as a building block in organic chemistry .
    • Method : The compound is typically used in reactions to synthesize more complex molecules .
    • Results : The outcomes of these reactions would depend on the specific reaction conditions and other reactants used .

    Synthesis of Mo(VI) and V(IV) Complexes

    • Field : Inorganic Chemistry
    • Application : A compound with a similar structure, 2-[2-(2-aminoethoxy)ethoxy]ethanamine dithiocarbamate (AEEEA DTC), is used in the synthesis of Mo(VI) and V(IV) complexes .
    • Method : The exact method of synthesis is not specified in the available information, but it likely involves complex inorganic chemistry procedures .
    • Results : The synthesized Mo(VI) and V(IV) complexes have potential biological applications, although the exact quantitative data or statistical analyses are not provided .

    Synthesis of Macrocyclic Bisimines

    • Field : Organic Chemistry
    • Application : 2,2′-Oxybis(ethylamine) dihydrochloride, a compound with a similar structure, was used in the synthesis of macrocyclic bisimines .
    • Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
    • Results : The synthesized macrocyclic bisimines could have potential applications, although the exact quantitative data or statistical analyses are not provided .

    Semiconductor Formulated Cleaning, Etching, or Stripping Applications

    • Field : Semiconductor Manufacturing
    • Application : Compounds with similar structures, such as E-GRADE® CHOLINE HYDROXIDE and E-GRADE® THEMAH SLM, provide more environmentally acceptable alternatives to tetramethylammonium hydroxide for applications in semiconductor formulated cleaning, etching, or stripping .
    • Method : These compounds are used in formulation of wafer or board cleans and post etch residue removal (PERR) .
    • Results : The outcomes of these applications would depend on the specific reaction conditions and other reactants used .

    Synthesis of Macrocyclic Bisimines

    • Field : Organic Chemistry
    • Application : 2,2′-Oxydiethylamine dihydrochloride, a compound with a similar structure, was used in the synthesis of macrocyclic bisimines .
    • Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
    • Results : The synthesized macrocyclic bisimines could have potential applications, although the exact quantitative data or statistical analyses are not provided .

    Semiconductor Formulated Cleaning, Etching, or Stripping Applications

    • Field : Semiconductor Manufacturing
    • Application : Compounds with similar structures, such as E-GRADE® CHOLINE HYDROXIDE and E-GRADE® THEMAH SLM, provide more environmentally acceptable alternatives to tetramethylammonium hydroxide for applications in semiconductor formulated cleaning, etching, or stripping .
    • Method : These compounds are used in formulation of wafer or board cleans and post etch residue removal (PERR) .
    • Results : The outcomes of these applications would depend on the specific reaction conditions and other reactants used .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation . They may also cause respiratory irritation and are toxic to aquatic life .

Future Directions

Research on similar compounds is ongoing, with potential applications in areas such as light-emitting diodes and wound dressing . The use of new additives with multi-functional groups, such as “2-(2-(2-Aminoethoxy)ethoxy)acetic acid”, has been suggested to facilitate the oriented growth of perovskite and passivate defects .

properties

IUPAC Name

2-(5-chloropyridin-3-yl)oxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANGACWPCXIVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.